molecular formula C15H23N3O4 B1428221 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate CAS No. 1350475-39-6

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

Cat. No.: B1428221
CAS No.: 1350475-39-6
M. Wt: 309.36 g/mol
InChI Key: RGGKVOQZLJOEMW-UHFFFAOYSA-N
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Description

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Key structural attributes include:

  • Substituents: A tert-butyl ester at position 7, an ethyl ester at position 3, and a methyl group at position 6.
  • Applications: Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals, given the prevalence of similar compounds in drug discovery .

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-16-12-10(2)17(7-8-18(11)12)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGKVOQZLJOEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate typically involves multiple steps. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the obtained acetylenes to provide the related N-propargylenaminones.

    Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.

Chemical Reactions Analysis

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including :

    Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the creation of various derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Imidazo[1,2-a]pyrazine 7-O-tert-butyl, 3-O-ethyl, 8-methyl ~309 (estimated) Intermediate for drug synthesis
7-Tert-Butyl 3-Ethyl Analog Imidazo[1,2-a]pyrazine 7-O-tert-butyl, 3-O-ethyl (lacks 8-methyl) 309.36 Lab reagent, chemical intermediate
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 3-Bromo, 7-O-tert-butyl 374.23 Reactive site for cross-coupling reactions
Imidazo[1,5-a]pyrazine Derivative Imidazo[1,5-a]pyrazine 7-O-tert-butyl 267.28 Different isomer; varied bioactivity
Diethyl 8-cyano-tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyano, nitro, diethyl esters ~550 Cytotoxic activity, structural studies

Key Observations

However, this group may enhance metabolic stability in drug candidates . Ethyl and tert-butyl esters improve solubility in organic solvents, facilitating synthetic modifications .

Core Structure Variations :

  • Imidazo[1,5-a]pyrazine () exhibits different electronic properties due to isomerism, which could alter binding affinities in biological targets .
  • Imidazo[1,2-a]pyridine derivatives () lack the pyrazine nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity .

Synthetic Considerations :

  • Bromo-substituted analogs (e.g., ) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methyl group limits such transformations .
  • Cyclization methods using carbonyldiimidazole (CDI) () or TFA-mediated deprotection () are common in synthesizing such heterocycles .

Biological Activity

7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its complex structure incorporates both imidazole and pyrazine moieties, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H23N3O4\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory agent and enzyme inhibitor. The following sections detail specific activities and findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit anti-inflammatory properties. For instance:

  • Mechanism : The compound may act as a modulator of inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Case Studies : In vitro assays demonstrated that derivatives of this compound showed greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 mg/mL
Staphylococcus aureus0.5 mg/mL
Pseudomonas aeruginosa1 mg/mL

These findings suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory responses.
  • Receptor Modulation : It may act as a ligand for Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune responses .

Research Findings

Several studies have focused on synthesizing and testing derivatives of this compound for enhanced biological activity:

  • Synthesis : Various synthetic routes have been developed to create analogs with improved potency and selectivity.
  • Screening : Compounds derived from multicomponent reactions have been screened for their ability to activate TLR pathways and exhibit antimicrobial properties .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assignments focus on distinguishing methyl groups (e.g., tert-butyl δ ~1.2 ppm vs. ethyl ester δ ~1.3 ppm) and imidazo-pyrazine protons (δ 3.5–5.0 ppm for dihydro protons) .
  • IR : Carboxylate C=O stretches appear at ~1700–1750 cm⁻¹, while imidazole ring vibrations occur at ~1600 cm⁻¹ .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, loss of tert-butoxy group (Δm/z = 57) is common .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroimidazo-pyrazine core .

What contradictory data exist regarding the biological activity of imidazo[1,2-a]pyrazine derivatives, and how can researchers validate mechanistic hypotheses?

Q. Advanced Research Focus

  • Contradictions : Some studies report antitumor activity via kinase inhibition (), while others emphasize antimicrobial effects (). These discrepancies may arise from substituent-dependent target specificity.
  • Validation Strategies :
    • In Silico Docking : Compare binding affinities to kinases (e.g., EGFR) vs. bacterial enzymes (e.g., DNA gyrase) .
    • SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with trifluoromethyl) and assay activity across models .
    • Pathway Analysis : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.

Q. Advanced Research Focus

  • Batch Process Limitations : Low yields in alkylation steps (e.g., 60% for C8-methylation) and purification difficulties due to polar byproducts .
  • Flow Chemistry Solutions :
    • Continuous Alkylation : Improved mixing and heat transfer enhance regioselectivity .
    • Inline Monitoring : Use FTIR or UV-vis to detect intermediates and automate reagent adjustments.
    • Case Study : achieved 94% yield in a Boc-deprotection step using TFA in a microreactor, reducing reaction time from 2 hours to 15 minutes .

How do steric and electronic effects of substituents (tert-butyl, ethyl ester) influence the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Steric Effects : The tert-butyl group at C7 hinders nucleophilic attack at the adjacent carbonyl, favoring reactivity at the less hindered C3-ethyl ester .
  • Electronic Effects : Electron-withdrawing ester groups activate the imidazo-pyrazine ring for electrophilic substitution (e.g., nitration at C5) .
  • Experimental Validation :
    • Kinetic Studies : Compare reaction rates of tert-butyl vs. methyl analogs with nucleophiles (e.g., amines).
    • DFT Calculations : Map electrostatic potential surfaces to predict reactive sites .

What analytical methods are critical for assessing the stability of this compound under physiological conditions (e.g., plasma, pH variations)?

Q. Advanced Research Focus

  • HPLC-MS : Monitor degradation products (e.g., ester hydrolysis to carboxylic acids) in simulated gastric fluid (pH 1.2–3.0) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; track mass loss via TGA and structural changes via XRD .
  • Plasma Stability Assay : Incubate with human plasma at 37°C; use LC-MS to quantify parent compound remaining after 24 hours .

Q. Advanced Research Focus

  • Pharmacokinetic Factors : Poor oral bioavailability (e.g., due to ester hydrolysis) may explain reduced efficacy in vivo despite strong in vitro activity .
  • Metabolite Interference : In vivo metabolism may generate inactive/active metabolites (e.g., ’s TFA deprotection product).
  • Validation Workflow :
    • ADME Screening : Assess permeability (Caco-2), metabolic stability (microsomes).
    • Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration.
    • Metabolite ID : Use HRMS/MS to characterize major metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Reactant of Route 2
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

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